ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate
Description
Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-methoxyphenyl group at position 7 and a sulfanyl-linked ethyl propanoate moiety at position 3. This structure combines electron-donating (methoxy) and lipophilic (aryl) groups, which are critical for modulating physicochemical properties and biological interactions. The compound’s synthesis likely follows routes analogous to those reported for related imidazo-triazole derivatives, such as condensation reactions involving substituted hydrazides, cyclization, and thiolation steps .
Properties
IUPAC Name |
ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-14(21)11(2)24-16-18-17-15-19(9-10-20(15)16)12-5-7-13(22-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQIWGVUZNSSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1CCN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The use of polyphosphoric acid (PPA) as a catalyst in cyclization reactions is also common .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, core heterocycles, and ester groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Imidazo-Triazole Derivatives
Substituent Effects on Activity and Properties
- 4-Methoxyphenyl vs. 4-Fluorophenyl (Target vs. However, the fluorophenyl analog (BI81699) exhibits lower calculated logP (2.8 vs. 3.1), suggesting better aqueous solubility .
- 4-Methoxyphenyl vs. Phenyl (Target vs. Antiviral Analog): The absence of a methoxy group in the antiviral ethyl formate derivative reduces electron-donating effects but may enhance metabolic stability. The shorter ethyl formate chain (vs. propanoate) correlates with higher solubility (0.1 mg/mL vs. 0.02 mg/mL) .
Ester Group Modifications
- Ethyl Propanoate vs. Ethyl Formate: The propanoate chain in the target compound increases lipophilicity (logP ~3.1) compared to the formate analog (logP ~2.5), which may influence membrane permeability and bioavailability .
Core Heterocycle Variations
- Imidazo-Triazole vs. Triazolone (Target vs.
Research Findings and Implications
- Antiviral Potential: The ethyl formate analog () inhibits human adenovirus (Ad-5) and enterovirus (Echo-9), suggesting that the target compound’s imidazo-triazole core and aryl substituents could be optimized for similar activity .
- Physicochemical Optimization: SwissADME predictions highlight the trade-off between lipophilicity and solubility in the target compound. Introducing polar groups (e.g., –OH, –NH₂) or shortening the ester chain could improve drug-like properties .
- Synthetic Feasibility: Analogous routes () support scalable synthesis, though regioselectivity in sulfanylpropanoate attachment requires careful control .
Biological Activity
Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of this compound suggest diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₄O₂S. Its molecular weight is approximately 365.43 g/mol. The presence of the imidazo[2,1-c][1,2,4]triazole ring system contributes to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites.
- Signal Transduction Alteration : The compound may influence signaling pathways that regulate cellular processes.
Anticancer Activity
Recent studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant anticancer properties. For instance:
- A study conducted by the National Cancer Institute evaluated various compounds against 60 lines of tumor cells. The results indicated that certain triazole derivatives demonstrated potent antitumor activity across multiple cancer types including breast and prostate cancer .
- Another investigation highlighted that modifications in the structure of triazole derivatives led to enhanced activity against specific cancer cell lines such as MDA-MB-468 (breast cancer) when substituents were altered .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | Breast | 5.0 | |
| Triazole B | Prostate | 10.0 | |
| Ethyl Derivative | Lung | 7.5 |
Antimicrobial Activity
The triazole scaffold has been recognized for its antimicrobial properties:
- Research has indicated that compounds containing the triazole moiety exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported to be significantly lower than conventional antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacteria Targeted | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole C | Staphylococcus aureus | 0.125 | |
| Triazole D | Escherichia coli | 8.0 |
Case Studies
Several case studies have documented the effectiveness of triazole derivatives:
- A case study on a series of synthesized triazoles demonstrated their ability to inhibit tumor growth in vivo models. These compounds were assessed for their pharmacokinetic properties and safety profiles prior to clinical trials.
- Another study focused on the synthesis and biological evaluation of new triazole-based compounds showed promising results in reducing inflammation and modulating immune responses in animal models.
Q & A
Basic: What are the critical steps and reaction optimizations in synthesizing ethyl 2-{[7-(4-methoxyphenyl)...]propanoate?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of imidazo-triazole cores, thioether bond formation, and esterification. Key optimizations include:
- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether linkage .
- Catalysts : Use of triethylamine or DMAP to accelerate esterification yields (>75%) .
Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Advanced: How can researchers resolve discrepancies in reported yields of key intermediates?
Methodological Answer:
Discrepancies arise from variations in reaction parameters (e.g., pH, moisture sensitivity). Strategies include:
- Design of Experiments (DOE) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- In-Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
- Spectroscopic Validation : Compare H/C NMR and HRMS data with literature to confirm structural fidelity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- H/C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm) and imidazo-triazole protons (δ 7.2–8.1 ppm) .
- IR : Confirm carbonyl (C=O, ~1720 cm) and thioether (C-S, ~650 cm) groups .
- Mass Spectrometry : HRMS for molecular ion validation (theoretical MW: 391.4 g/mol) .
- X-Ray Crystallography : Resolve stereochemistry of the imidazo-triazole core .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace 4-methoxyphenyl with fluorophenyl or trifluoromethyl groups to assess antimicrobial potency .
- Modify the ester group (e.g., ethyl to methyl) to study pharmacokinetic profiles via logP measurements .
- In Vitro Assays : Test against fungal pathogens (e.g., Candida albicans) using broth microdilution (MIC ≤ 16 µg/mL reported for analogs) .
- Computational Modeling : Molecular docking to predict binding affinity to CYP51 or fungal lanosterol demethylase .
Basic: What stability and storage conditions are recommended for this compound?
Methodological Answer:
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include hydrolyzed carboxylic acid derivatives .
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the thioether group .
- Solubility : Prefer DMSO for stock solutions (≥50 mg/mL); avoid aqueous buffers without co-solvents (e.g., PEG-400) .
Advanced: How can solubility limitations in pharmacological assays be addressed?
Methodological Answer:
- Co-Solvent Systems : Use Cremophor EL or cyclodextrins to enhance aqueous solubility (e.g., 10% w/v β-cyclodextrin increases solubility by 15-fold) .
- Prodrug Strategies : Synthesize phosphate or glycoside derivatives for improved bioavailability .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- SwissADME : Predict logP (~2.8), GI absorption (high), and CYP450 inhibition (CYP3A4 substrate) .
- Molecular Dynamics Simulations : Assess membrane permeability using CHARMM or GROMACS .
- Toxicity Profiling : Use ProTox-II to estimate hepatotoxicity (probability: 68%) and mutagenicity .
Advanced: How to analyze conflicting bioactivity data across structural analogs?
Methodological Answer:
- Meta-Analysis : Compile IC/MIC values from peer-reviewed studies (e.g., antifungal activity ranges: 2–64 µg/mL) and assess assay variability (e.g., broth vs. agar dilution) .
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated microbial strains to identify conserved pathways .
- Dose-Response Validation : Replicate studies under standardized conditions (CLSI guidelines) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
